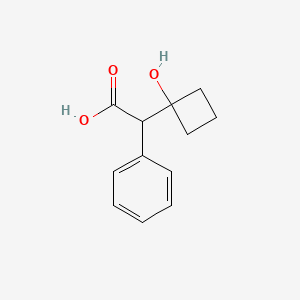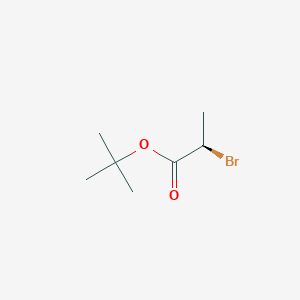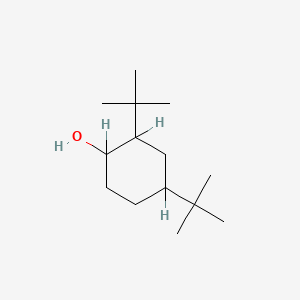
2,4-DI-Tert-butylcyclohexanol
概要
説明
2,4-DI-Tert-butylcyclohexanol is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of cyclohexanol, where two tert-butyl groups are attached to the 2nd and 4th positions of the cyclohexane ring. This compound is often used in the fragrance industry due to its pleasant odor and stability.
準備方法
Synthetic Routes and Reaction Conditions
2,4-DI-Tert-butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2,4-DI-Tert-butylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures . Another method involves the reduction of 2,4-DI-Tert-butylcyclohexanone using hydrogen on platinum oxide in glacial acetic acid containing some hydrogen chloride .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic routes. Carbonyl reductase (CRED) technology has been shown to be an efficient method for the preparation of this compound, providing high yields and stereoselectivity .
化学反応の分析
Types of Reactions
2,4-DI-Tert-butylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,4-DI-Tert-butylcyclohexanone, various esters, and ethers depending on the reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 2,4-DI-Tert-butylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
2-Tert-butylcyclohexanol: Similar in structure but with only one tert-butyl group.
4-Tert-butylcyclohexanol: Another similar compound with a single tert-butyl group at the 4th position.
2,4-DI-Tert-butylcyclohexanone: The oxidized form of 2,4-DI-Tert-butylcyclohexanol.
Uniqueness
This compound is unique due to the presence of two bulky tert-butyl groups, which provide enhanced stability and distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific steric configurations .
特性
IUPAC Name |
2,4-ditert-butylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDYDCHZZWCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338042 | |
| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55030-25-6 | |
| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
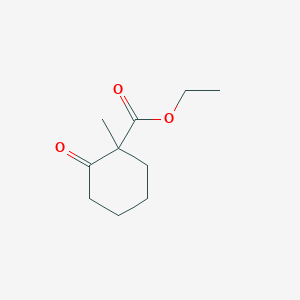
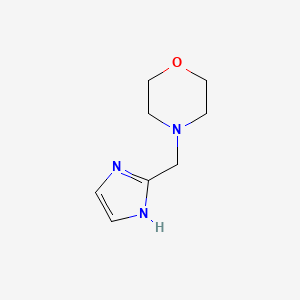
![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)
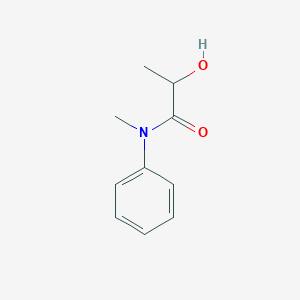

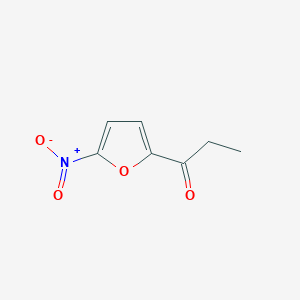

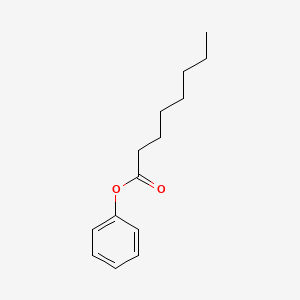
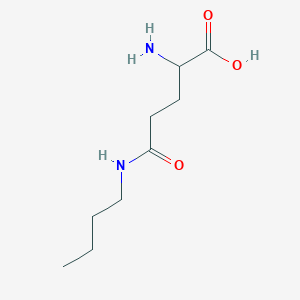

![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)
